

Sublimation fastness comparison of different red disperse dyes

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Compound of Interest

Compound Name: Disperse red 311

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A Comparative Guide to the Sublimation Fastness of Different Red Disperse Dyes

This guide provides a detailed comparison of the sublimation fastness of several commercially significant red disperse dyes. Sublimation fastness is a critical parameter for dyed textiles, particularly those made from synthetic fibers like polyester.^[1] It measures the resistance of the color to vaporize under dry heat and subsequently stain adjacent materials.^[1] This property is paramount for ensuring the quality and durability of textiles during processing steps such as heat setting, pleating, and during end-use applications like ironing.^{[1][2]}

The selection of a suitable disperse dye is contingent on its ability to withstand various processing and environmental stresses.^[3] Factors influencing sublimation fastness include the dye's molecular weight and structure, dye-fiber interactions, and the dyeing and finishing processes employed.^{[4][5]} Generally, dyes with a higher molecular weight and more polar functional groups exhibit better sublimation fastness.^[4]

Comparative Performance Data

The sublimation fastness of disperse dyes is typically evaluated by assessing the degree of staining on an adjacent undyed fabric and the change in color of the original sample after heat treatment. The performance is rated on a grey scale from 1 to 5, where a higher rating indicates better fastness.^{[1][2]}

Dye Name	Chemical Class	Sublimation Fastness (Staining)	Color Change Rating	Key Characteristics
Disperse Red 11	Anthraquinone	3[1]	4-5[1]	Stable fused-ring structure.[1]
Disperse Red 60	Anthraquinone	4-5[3]	-	Offers excellent light and sublimation fastness, suitable for high-durability applications.[6]
Disperse Red 73	-	4[3]	-	
Disperse Red 82	Azo	4[1][4][7]	-	Higher molecular weight may contribute to lower volatility.[1]
Disperse Red 167	Azo	4-5[3]	-	Often used as a component in trichromatic dyeing.[8][9]
Disperse Red 177	-	5[3]	-	
Disperse Red 354	Monoazo	No specific data found	-	Generally considered to have good fastness properties as a high-temperature dye.[3][6]

Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.[3]

Experimental Protocols

The data presented in this guide is determined by standardized experimental methodologies. The following is a summary of a typical protocol for determining the sublimation fastness of disperse dyes, based on the principles of ISO 105-P01 and AATCC Test Method 117.[1][2][3]

Objective: To assess the resistance of a dyed textile to sublimation and staining of an adjacent undyed fabric under dry heat.

Apparatus and Materials:

- Sublimation fastness tester (heat press).[10][11]
- Specimen of dyed fabric.
- Specified undyed fabric (e.g., polyester).[11]
- Grey Scale for Assessing Staining.
- Grey Scale for Assessing Change in Colour.

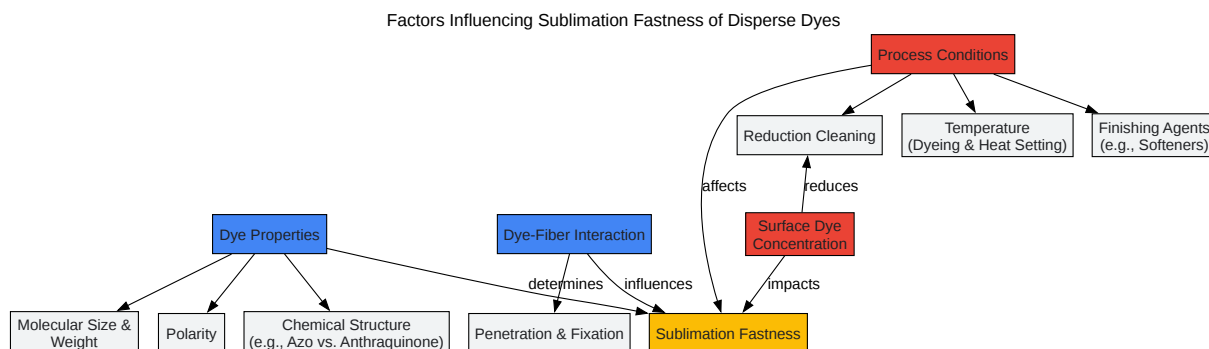
Procedure:

- **Specimen Preparation:** A specimen of the dyed fabric is placed in contact with a piece of the specified undyed fabric.[3]
- **Heat Treatment:** The composite specimen is placed in the heating device at a specified temperature and pressure for a set duration (e.g., 180°C or 210°C for 30 seconds).[2][11]
The test can be conducted under dry, damp, or wet conditions depending on the end-use requirements.[10]
- **Evaluation:**
 - **Staining:** Immediately after the test, the degree of staining on the undyed fabric is assessed by comparing it with the untreated undyed fabric using the Grey Scale for Assessing Staining. A rating from 1 (severe staining) to 5 (no staining) is assigned.[1]

- Color Change: The change in color of the original dyed fabric is evaluated by comparing the treated and untreated samples using the Grey Scale for Color Change. A rating from 1 (major change) to 5 (no change) is assigned.[1]
- A re-evaluation is often conducted after the samples have been conditioned in a standard atmosphere for a specified period.[12]

Factors Influencing Sublimation Fastness

Several factors at the molecular and process level can influence the sublimation fastness of disperse dyes. Understanding these relationships is crucial for selecting the appropriate dye and optimizing the dyeing process for high-performance applications.



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Caption: Key factors influencing the sublimation fastness of disperse dyes.

Conclusion

The choice of red disperse dye significantly impacts the sublimation fastness of the final textile product. Dyes like Disperse Red 177 and Disperse Red 60 exhibit excellent sublimation fastness, making them suitable for applications requiring high thermal stability.[3][6] In contrast, dyes such as Disperse Red 11 show lower resistance to sublimation staining.[1] The chemical structure plays a vital role; for instance, anthraquinone dyes like Disperse Red 60 are noted for their stability.[6] For applications where resistance to staining during high-temperature processing is critical, dyes with higher sublimation fastness ratings, such as Disperse Red 82 over Disperse Red 11, are the preferred choice.[1] A comprehensive evaluation, including testing under specific processing conditions, is recommended for optimal dye selection.

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